molecular formula C7H16OS B14516387 3-Sulfanylheptan-4-ol CAS No. 63458-79-7

3-Sulfanylheptan-4-ol

Katalognummer: B14516387
CAS-Nummer: 63458-79-7
Molekulargewicht: 148.27 g/mol
InChI-Schlüssel: CSCDEFGJUFJLHO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Sulfanylheptan-4-ol: is an organic compound with the molecular formula C7H16OS. It is a thiol alcohol, characterized by the presence of a sulfanyl group (-SH) and a hydroxyl group (-OH) on a heptane backbone. This compound is known for its distinctive odor and is often used in flavor and fragrance industries.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 3-Sulfanylheptan-4-ol can be synthesized through various methods. One common approach involves the reaction of heptanal with hydrogen sulfide in the presence of a reducing agent such as sodium borohydride. The reaction typically occurs under mild conditions, with the temperature maintained around 0-5°C to prevent side reactions.

Industrial Production Methods: In an industrial setting, this compound is often produced through a multi-step process involving the initial formation of a heptanal intermediate, followed by the introduction of the sulfanyl group. This process may involve the use of catalysts to enhance the reaction efficiency and yield.

Analyse Chemischer Reaktionen

Types of Reactions: 3-Sulfanylheptan-4-ol undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfonic acids or sulfoxides.

    Reduction: The hydroxyl group can be reduced to form corresponding alkanes.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are employed.

Major Products Formed:

    Oxidation: Sulfonic acids, sulfoxides.

    Reduction: Alkanes.

    Substitution: Halides.

Wissenschaftliche Forschungsanwendungen

Chemistry: 3-Sulfanylheptan-4-ol is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Its unique functional groups make it a versatile intermediate in various chemical reactions.

Biology: In biological research, this compound is studied for its potential role in cellular signaling pathways. The sulfanyl group can interact with thiol-containing enzymes and proteins, influencing their activity.

Medicine: While not widely used in medicine, this compound’s derivatives are explored for their potential therapeutic properties, including antimicrobial and antioxidant activities.

Industry: In the fragrance industry, this compound is valued for its strong odor, contributing to the formulation of perfumes and flavorings.

Wirkmechanismus

The mechanism of action of 3-Sulfanylheptan-4-ol involves its interaction with various molecular targets. The sulfanyl group can form disulfide bonds with cysteine residues in proteins, altering their structure and function. This interaction can modulate enzymatic activity and influence cellular signaling pathways.

Vergleich Mit ähnlichen Verbindungen

    3-Sulfanylhexan-1-ol: Similar structure but with one less carbon atom.

    3-Sulfanylhexyl acetate: An ester derivative with a similar odor profile.

    4-Methyl-4-sulfanylpentan-2-one: Another thiol compound with a different functional group arrangement.

Uniqueness: 3-Sulfanylheptan-4-ol is unique due to its specific combination of sulfanyl and hydroxyl groups on a heptane backbone. This structure imparts distinct chemical properties and reactivity, making it valuable in various applications.

Eigenschaften

CAS-Nummer

63458-79-7

Molekularformel

C7H16OS

Molekulargewicht

148.27 g/mol

IUPAC-Name

3-sulfanylheptan-4-ol

InChI

InChI=1S/C7H16OS/c1-3-5-6(8)7(9)4-2/h6-9H,3-5H2,1-2H3

InChI-Schlüssel

CSCDEFGJUFJLHO-UHFFFAOYSA-N

Kanonische SMILES

CCCC(C(CC)S)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.